molecular formula C10H17NO2 B11766115 Methyl octahydro-1H-isoindole-4-carboxylate

Methyl octahydro-1H-isoindole-4-carboxylate

Cat. No.: B11766115
M. Wt: 183.25 g/mol
InChI Key: QCRCAJBQHVXSFZ-UHFFFAOYSA-N
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Description

Methyl octahydro-1H-isoindole-4-carboxylate is a chemical compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydro-1H-isoindole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, followed by esterification. For example, the reaction of octahydro-1H-isoindole with methyl chloroformate under basic conditions can yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1H-isoindole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl octahydro-1H-isoindole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl octahydro-1H-isoindole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octahydro-1H-isoindole-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-4-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8/h7-9,11H,2-6H2,1H3

InChI Key

QCRCAJBQHVXSFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2C1CNC2

Origin of Product

United States

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